Trimyristin

説明

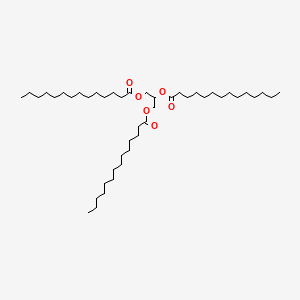

Trimyristin is a triglyceride obtained by formal acylation of the three hydroxy groups of glycerol by myristic (tetradecanoic) acid. It is a triglyceride and a tetradecanoate ester.

This compound is a natural product found in Horsfieldia glabra, Staudtia kamerunensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

作用機序

Target of Action

Trimyristin is a saturated fat and the triglyceride of myristic acid . It is found naturally in many vegetable fats and oils

Mode of Action

This compound, like other triglycerides, is broken down or hydrolyzed by pancreatic lipases in the digestive system into glycerol and fatty acids, which are then absorbed by the body . These components are used in various metabolic processes, including energy production and synthesis of cell membranes and signaling molecules.

Biochemical Pathways

The breakdown of this compound involves the hydrolysis of ester bonds, a process catalyzed by lipase enzymes. The resulting myristic acid can be further metabolized through β-oxidation, a process that occurs in the mitochondria and generates acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle), leading to the production of ATP, the body’s main energy currency .

Pharmacokinetics

As a dietary fat, the absorption, distribution, metabolism, and excretion (ADME) of this compound are part of normal fat digestion and metabolism. After ingestion, this compound is emulsified by bile salts in the small intestine, which increases its accessibility to pancreatic lipases. The resulting monoglycerides and free fatty acids are absorbed by enterocytes in the intestinal lining, reassembled into triglycerides, and incorporated into chylomicrons, which enter the lymphatic system before reaching the bloodstream .

Result of Action

The metabolism of this compound provides energy and essential components for various cellular processes. Myristic acid, one of the breakdown products of this compound, is a saturated fatty acid that can be incorporated into cellular lipids, altering the properties of cell membranes and contributing to cell signaling processes .

Action Environment

Environmental factors can influence the action and metabolism of this compound. For example, the presence of other dietary components, such as proteins and carbohydrates, can affect the rate of fat digestion and absorption. Furthermore, individual factors, such as age, health status, and genetic factors, can influence the efficiency of fat metabolism .

生物活性

Trimyristin is a triglyceride primarily found in nutmeg (Myristica fragrans) and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and nutrition. This article explores the various biological activities associated with this compound, including its antibacterial properties, antioxidant effects, and its role in drug delivery systems.

Chemical Structure and Properties

This compound is chemically known as glyceryl tri(myristate) and is characterized by its three myristic acid chains. Its molecular formula is , and it has a melting point of approximately 56–58 °C. The compound is a colorless, odorless solid at room temperature, which becomes a liquid when heated.

Extraction Methods

The extraction of this compound from nutmeg can be performed using various methods. A notable study developed a surfactant-assisted extraction technique that significantly improved yield compared to traditional methods. The use of cationic gemini surfactants combined with n-hexane resulted in higher recovery rates of this compound while minimizing the extraction time and complexity .

| Extraction Method | Yield (%) | Comments |

|---|---|---|

| Traditional Ether Method | ~53% | Time-consuming (24-72 hrs) |

| Chloroform Method | ~20% | Less efficient |

| Surfactant-Assisted Method | Up to 72% | Higher efficiency and faster |

1. Antibacterial Activity

This compound has been shown to exhibit significant antibacterial properties. Research indicates that extracts from nutmeg, which contain this compound, effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate that these natural compounds could serve as alternatives to synthetic preservatives in food products .

2. Antioxidant Properties

In addition to its antibacterial effects, this compound also possesses antioxidant properties. A study highlighted that compounds extracted from spices, including this compound, can scavenge free radicals, thereby contributing to the prevention of oxidative stress-related diseases . This suggests potential applications in dietary supplements aimed at enhancing health through oxidative stress reduction.

3. Role in Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems, particularly as a carrier for poorly soluble drugs. Liquid nanoparticles formulated with this compound have been studied for their effectiveness in enhancing the solubility and bioavailability of active pharmaceutical ingredients . The ability of this compound to form stable emulsions makes it an attractive candidate for such applications.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of nutmeg extracts revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The researchers employed a series of dilutions to determine MIC values, which confirmed the compound's potential as a natural antibacterial agent .

Case Study 2: Antioxidant Activity

In another investigation focusing on antioxidant capacity, extracts containing this compound were tested against DPPH radical scavenging activity. Results indicated that higher concentrations of this compound correlated with increased scavenging activity, suggesting its utility in formulations aimed at combating oxidative stress .

科学的研究の応用

Trimyristin is a saturated triglyceride composed of three molecules of myristic acid, commonly found in nutmeg (Myristica fragrans) . It has various applications, including use in cosmetics, drug delivery systems, and molluscicides .

Scientific Research Applications

Extraction and Isolation

this compound can be extracted from nutmeg using surfactant-assisted extraction methods with novel cationic dimeric surfactants, which provide higher yields in a short time compared to traditional methods . Traditional methods include ether-based isolation using a Soxhlet extractor, which can take 24 to 72 hours with a this compound yield of approximately 53% based on the mass of crude nutmeg extract . An improved method uses a combination of dimeric surfactant with n-hexane for selective extraction, yielding maximum triglyceride without colored polar components . Microwave-assisted extraction (MEA) has also been employed using 95% ethanol and diethyl ether .

Solid Lipid Nanoparticles

this compound is utilized in solid lipid nanoparticle (SLN) matrices because it is biocompatible . Its ability to solubilize active pharmaceutical ingredients (APIs) influences drug entrapment efficiency and in vitro drug release . this compound has shown good solubility (68.65 ± 7.72%) for certain APIs and higher partitioning compared to other lipids like tristearin and tripalmitin .

Enzyme Inhibition

this compound has demonstrated the ability to inhibit enzymes, specifically acetylcholinesterase (AChE), acid phosphatase (ACP), and alkaline phosphatase (ALP) . In vitro studies showed that this compound caused uncompetitive and competitive/noncompetitive inhibitions of ACP and ALP, respectively . The IC50 values of this compound against AChE, ACP, and ALP were 0.11, 0.16, and 0.18 mM, respectively . This enzymatic inhibition may contribute to the molluscicidal activity of Myristica fragrans .

Cosmetics

this compound is used in makeup products, deodorants, creams, lotions, suntan and sunscreen products, hair conditioners, skincare, and skin cleansing products as a viscosity controlling agent .

Other Applications

- Indoor Air Quality: this compound is listed among other triglycerides in the context of indoor air quality .

- Herbicides: this compound is found in the seeds of Myristica fragrans and in poly herbal formulations, suggesting its potential role in natural herbicides .

- Release Media: Liquid this compound nanoparticles loaded with fenofibrate, orlistat, tocopherol acetate, and ubidecarenone have been studied in different release media .

化学反応の分析

Hydrolysis/Saponification

Trimyristin can undergo hydrolysis, a chemical reaction where it is broken down into myristic acid and glycerol . This reaction is typically done by refluxing this compound with sodium hydroxide (NaOH) in an aqueous ethanol solution, followed by acidification. The hydrolysis of this compound is also known as saponification, a process where fats are converted into glycerol and fatty acids. The general reaction is as follows :

In the presence of a base such as potassium hydroxide (KOH) or NaOH, this compound hydrolyzes to glycerol and myristic acid . This process results in the myristic acid being produced in its salt form, known as a myristate . After saponification, the salt can be acidified to release the free carboxylic acid as a solid .

Formation of this compound

This compound is formed through a dehydration reaction between glycerol and myristic acid :

Data Tables

Table 1: Chemicals Extracted from Nutmeg and Yielded from Hydrolysis

| Chemical | Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | Color |

|---|---|---|---|---|---|

| This compound | C45H86O6 | 723.16 | 56-58 | 311 | White to yellowish-gray solid |

| Myristic acid | C14H28O2 | 228.3709 | 54.4 | 250.5 | White crystalline solid |

Table 2: Chemicals Utilized During the Extraction and Hydrolysis Process

| Chemical | Formula | Molar Mass |

|---|---|---|

| Sodium hydroxide | NaOH | |

| Hydrochloric acid | HCl | |

| Anhydrous sodium sulfate | Na2SO4 | |

| Ether (Dimethyl ether) | C2H6O | |

| Acetone | C3H6O |

Experimental Observations

The experimental melting point of this compound, purified via recrystallization, was found to be 54-56 °C, slightly lower than the theoretical value of 56-58 °C . For myristic acid, the experimental melting point was 46-48 °C, substantially lower than the theoretical value of 54-55 °C . This melting point depression is attributed to impurities in the compounds .

特性

IUPAC Name |

2,3-di(tetradecanoyloxy)propyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXYWXYOBMKGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H86O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014651 | |

| Record name | Tetradecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish grey solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glyceryl trimyristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(14:0/14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

555-45-3 | |

| Record name | Trimyristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMYRISTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trimyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMYRISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18L31PSR28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(14:0/14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58.5 °C | |

| Record name | TG(14:0/14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。